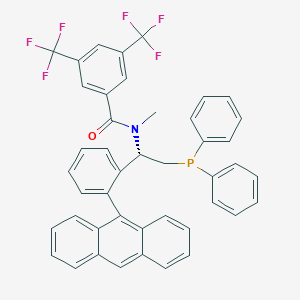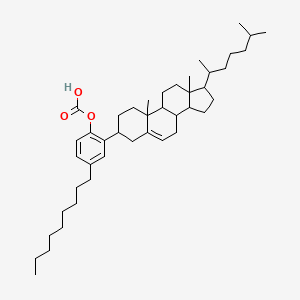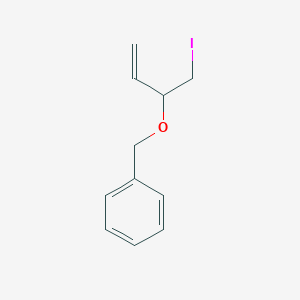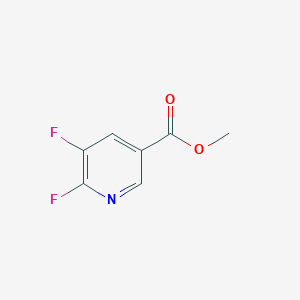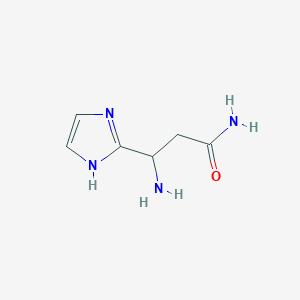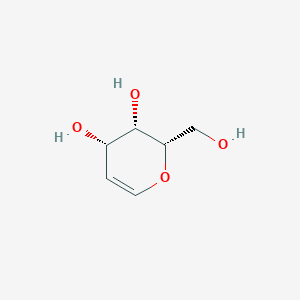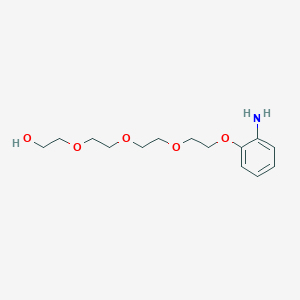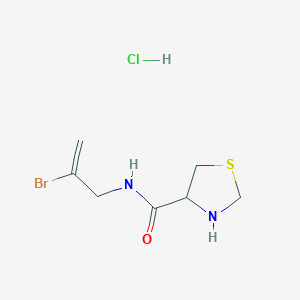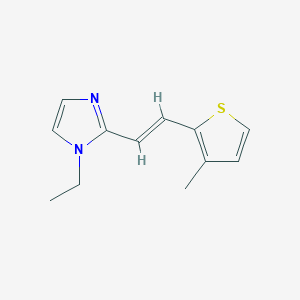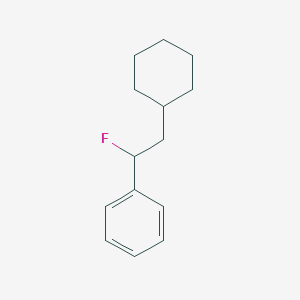
(2-Cyclohexyl-1-fluoroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclohexyl-1-fluoroethyl)benzene is an organic compound characterized by a benzene ring substituted with a cyclohexyl group and a fluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexyl-1-fluoroethyl)benzene typically involves the alkylation of benzene with cyclohexene in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclohexylbenzene intermediate, which is then fluorinated using appropriate fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through a one-step hydrogenation-alkylation process. This method utilizes a catalyst system comprising palladium and iron series elements supported on a zeolite molecular sieve . The process ensures high selectivity and yield while minimizing the formation of byproducts.
Análisis De Reacciones Químicas
Types of Reactions: (2-Cyclohexyl-1-fluoroethyl)benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups.
Reduction: The compound can be reduced under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products:
Oxidation: Phenol and cyclohexanone.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Reduction: Cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
(2-Cyclohexyl-1-fluoroethyl)benzene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mecanismo De Acción
The mechanism of action of (2-Cyclohexyl-1-fluoroethyl)benzene involves its interaction with molecular targets through its functional groups. The fluoroethyl group can participate in hydrogen bonding and dipole-dipole interactions, while the cyclohexyl group provides steric effects that influence the compound’s reactivity and binding affinity . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Cyclohexylbenzene: A compound with a similar structure but lacking the fluoroethyl group.
Phenylcyclohexane: Another related compound with a phenyl group instead of a benzene ring.
Uniqueness: (2-Cyclohexyl-1-fluoroethyl)benzene is unique due to the presence of both a cyclohexyl and a fluoroethyl group, which impart distinct chemical and physical properties. The fluoroethyl group enhances the compound’s reactivity and potential for forming hydrogen bonds, while the cyclohexyl group provides steric hindrance and influences the compound’s overall stability and solubility.
Propiedades
Fórmula molecular |
C14H19F |
|---|---|
Peso molecular |
206.30 g/mol |
Nombre IUPAC |
(2-cyclohexyl-1-fluoroethyl)benzene |
InChI |
InChI=1S/C14H19F/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2 |
Clave InChI |
VQUKSTCSOUSMQG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC(C2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12817060.png)
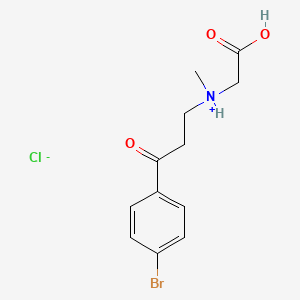
![4,6-Dibromobenzo[d]isoxazole](/img/structure/B12817069.png)
